molecular formula C11H13N3OS B12987598 1,2,4-Triazine, 2,5-dihydro-5-(4-methoxyphenyl)-3-(methylthio)- CAS No. 832686-53-0

1,2,4-Triazine, 2,5-dihydro-5-(4-methoxyphenyl)-3-(methylthio)-

Cat. No.: B12987598
CAS No.: 832686-53-0
M. Wt: 235.31 g/mol
InChI Key: AVLJPPRDUXZWFO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(methylthio)-4,5-dihydro-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-(methylthio)-4,5-dihydro-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-(methylthio)-4,5-dihydro-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazine derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(methylthio)-4,5-dihydro-1,2,4-triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-(methylthio)-4,5-dihydro-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

832686-53-0

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methylsulfanyl-2,5-dihydro-1,2,4-triazine

InChI

InChI=1S/C11H13N3OS/c1-15-9-5-3-8(4-6-9)10-7-12-14-11(13-10)16-2/h3-7,10H,1-2H3,(H,13,14)

InChI Key

AVLJPPRDUXZWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=NNC(=N2)SC

Origin of Product

United States

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